molecular formula C9H13NO B13269354 N-(2-phenylpropan-2-yl)hydroxylamine

N-(2-phenylpropan-2-yl)hydroxylamine

Cat. No.: B13269354
M. Wt: 151.21 g/mol
InChI Key: HIXYOEVOSSWCIH-UHFFFAOYSA-N
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Description

N-(2-phenylpropan-2-yl)hydroxylamine is an organic compound with the molecular formula C9H13NO It is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group (-NHOH) attached to a phenylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-phenylpropan-2-yl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of N-(2-phenylpropan-2-yl)nitroamine using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the reaction of N-(2-phenylpropan-2-yl)amine with hydroxylamine hydrochloride under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis . Additionally, the purification of the compound is achieved through crystallization or distillation techniques to ensure high purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylpropan-2-yl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: N-(2-phenylpropan-2-yl)nitrosoamine.

    Reduction: N-(2-phenylpropan-2-yl)amine.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of N-(2-phenylpropan-2-yl)hydroxylamine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function . This inhibition can affect various biochemical pathways, leading to potential therapeutic effects. The compound’s hydroxylamine group is crucial for its activity, as it can form stable complexes with metal ions and other reactive species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This group allows the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-(2-phenylpropan-2-yl)hydroxylamine

InChI

InChI=1S/C9H13NO/c1-9(2,10-11)8-6-4-3-5-7-8/h3-7,10-11H,1-2H3

InChI Key

HIXYOEVOSSWCIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NO

Origin of Product

United States

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